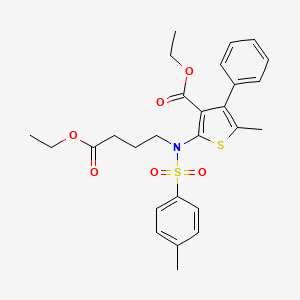

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

CAS No.: 54805-46-8

Cat. No.: VC17148962

Molecular Formula: C27H31NO6S2

Molecular Weight: 529.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54805-46-8 |

|---|---|

| Molecular Formula | C27H31NO6S2 |

| Molecular Weight | 529.7 g/mol |

| IUPAC Name | ethyl 2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]-5-methyl-4-phenylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C27H31NO6S2/c1-5-33-23(29)13-10-18-28(36(31,32)22-16-14-19(3)15-17-22)26-25(27(30)34-6-2)24(20(4)35-26)21-11-8-7-9-12-21/h7-9,11-12,14-17H,5-6,10,13,18H2,1-4H3 |

| Standard InChI Key | VEFSREGXRAZJHY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCN(C1=C(C(=C(S1)C)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C |

Introduction

Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its intricate structure includes various functional groups such as a thiophene ring, ethyl ester, and sulfonamide groups, contributing to its reactivity and biological activity.

Key Features:

-

CAS Number: 54805-46-8

-

Molecular Formula: C27H31NO6S2

Synthesis Steps:

-

Formation of Thiophene Ring: The synthesis begins with the formation of the thiophene ring, a crucial step in creating the compound's backbone.

-

Introduction of Functional Groups: Subsequent steps involve the introduction of ethyl ester and sulfonamide groups through substitution and esterification reactions.

Applications and Biological Activity

This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The presence of a thiophene ring enhances its properties, making it valuable for research and development.

Potential Applications:

-

Pharmaceuticals: The compound's interaction with biological targets such as enzymes or receptors can modulate various biological pathways, potentially leading to therapeutic effects like anti-inflammatory or anticancer activities.

-

Materials Science: Its complex structure and reactivity make it suitable for various materials applications.

Research Findings and Mechanism of Action

Research into the mechanism of action for Ethyl 2-((4-ethoxy-4-oxobutyl)((4-methylphenyl)sulfonyl)amino)-5-methyl-4-phenyl-3-thiophenecarboxylate involves its interaction with specific biological targets. This interaction can modulate biological pathways, potentially leading to therapeutic effects. Studies often employ biochemical assays and molecular modeling to elucidate its effects on cellular processes.

Future Directions:

-

Biological Assays: Further biochemical assays are needed to fully understand its biological activity.

-

Molecular Modeling: Computational studies can provide insights into its interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume